N-[4-(3-phenylpropoxy)phenyl]propanamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H21NO2 |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-[4-(3-phenylpropoxy)phenyl]propanamide |
InChI |
InChI=1S/C18H21NO2/c1-2-18(20)19-16-10-12-17(13-11-16)21-14-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-13H,2,6,9,14H2,1H3,(H,19,20) |
InChI Key |
ZNMZVJBPHSWTGP-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)OCCCC2=CC=CC=C2 |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Contextualization of Propanamide Scaffolds Within Bioactive Chemical Space
The propanamide moiety is a fundamental building block in a vast array of biologically active compounds. Its presence is noted in numerous molecules that exhibit a wide range of pharmacological activities. The versatility of the propanamide scaffold stems from its ability to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for molecular recognition at biological targets.
Propanamide-containing structures have been successfully incorporated into drug conjugates, demonstrating their utility in creating multi-target agents. For instance, the conjugation of propanamide-based structures with other pharmacologically active molecules has led to the development of dual inhibitors, such as those targeting both urease and cyclooxygenase-2 (COX-2). nih.govresearchgate.net This highlights the adaptability of the propanamide core in the design of innovative therapeutic agents. The synthesis of compounds featuring this scaffold is often straightforward, typically involving the reaction between a carboxylic acid and an amine, making it an attractive component for combinatorial library generation in drug discovery campaigns. nih.gov
Significance of the Phenylpropoxy Moiety in Pharmacophore Design and Ligand Target Recognition
The phenylpropoxy group is a key structural feature that significantly influences the pharmacokinetic and pharmacodynamic properties of a molecule. This moiety is integral to the concept of a pharmacophore, which defines the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. youtube.commdpi.com The phenyl ring, a core component of this group, can participate in crucial π-π stacking and hydrophobic interactions within the binding pockets of proteins.
The flexible propoxy linker allows the phenyl group to adopt various conformations, enabling it to optimally fit into diverse receptor topographies. This conformational flexibility is a desirable attribute in ligand design, as it can enhance binding affinity and selectivity. The strategic placement of a phenylpropoxy moiety can therefore guide a molecule towards a specific biological target and modulate its activity. The design of molecules based on pharmacophore models that include such features is a well-established strategy in rational drug design to identify novel and potent therapeutic candidates. frontiersin.orgnih.gov
Overview of Potential Research Directions for N 4 3 Phenylpropoxy Phenyl Propanamide Analogues
Retrosynthetic Analysis of the this compound Chemical Framework
A retrosynthetic analysis of this compound reveals two primary disconnection points corresponding to the formation of the amide and ether bonds. The most logical and common disconnection is at the amide C-N bond, which is a standard approach for amide synthesis. amazonaws.com This leads to two key precursors: 4-(3-phenylpropoxy)phenylamine and a propanoyl synthon, such as propanoyl chloride or propanoic acid.
A further disconnection of the 4-(3-phenylpropoxy)phenylamine intermediate at the ether C-O bond, guided by the principles of Williamson ether synthesis, simplifies the structure to 4-aminophenol (B1666318) and a 3-phenylpropyl halide (e.g., 1-bromo-3-phenylpropane). wikipedia.orgfrancis-press.com This multi-step disconnection strategy breaks down the target molecule into readily available starting materials.
An alternative, though less common, retrosynthetic approach would involve disconnecting the ether bond first. However, this would necessitate the formation of the ether linkage on a pre-formed amide, which could present challenges related to chemoselectivity and the stability of the amide functionality under etherification conditions. amazonaws.com Therefore, the initial amide bond disconnection is generally the preferred and more synthetically viable strategy.
Establishment of Efficient Synthetic Pathways for Amide Bond Formation
The formation of the amide bond is a critical step in the synthesis of this compound. This transformation can be achieved through several reliable methods, primarily involving the reaction of the amine precursor with an activated carboxylic acid derivative or the use of coupling reagents to facilitate the direct reaction between the carboxylic acid and the amine.
Development of Coupling Reagent-Mediated Syntheses
A plethora of coupling reagents are available to facilitate the formation of the amide bond between 4-(3-phenylpropoxy)phenylamine and propanoic acid, a method that avoids the need to isolate a more reactive acyl chloride. These reagents activate the carboxylic acid in situ, allowing for a direct and often high-yielding reaction with the amine.
Commonly employed coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve yields. nih.govpeptide.comnih.gov Other effective coupling agents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (7-azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP). iris-biotech.desigmaaldrich.com The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and purity of the final amide product. nih.gov
Table 1: Representative Coupling Reagents for Amide Synthesis
| Coupling Reagent | Additive(s) | Typical Solvent(s) | Key Features |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | DCM, DMF | Water-soluble urea (B33335) byproduct, good for a wide range of substrates. nih.govnih.gov |
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt | DCM, THF | Insoluble urea byproduct, easily removed by filtration. peptide.com |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA | DMF | Highly reactive, low racemization, suitable for difficult couplings. sigmaaldrich.com |
| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | DIPEA | DMF | Effective for sterically hindered amino acids and peptides. iris-biotech.de |
Exploration of Convergent and Divergent Synthetic Routes
The synthesis of this compound and its analogues can be designed using either convergent or divergent strategies.
Conversely, a divergent synthesis is advantageous for creating a library of related analogues. chinesechemsoc.org In this strategy, a common intermediate is synthesized and then treated with a variety of different reagents to generate a range of final products. For example, the key intermediate 4-(3-phenylpropoxy)phenylamine can be acylated with a diverse set of substituted propanoyl chlorides or other acylating agents to produce a library of this compound analogues with modifications on the propanamide portion of the molecule. This approach is highly efficient for exploring structure-activity relationships.
Preparation of Key Precursors and Advanced Intermediates
The successful synthesis of this compound hinges on the efficient preparation of its key precursors.
Synthesis of 4-(3-phenylpropoxy)phenylamine
The primary method for synthesizing 4-(3-phenylpropoxy)phenylamine is through a Williamson ether synthesis, reacting 4-aminophenol with a suitable 3-phenylpropyl halide, such as 1-bromo-3-phenylpropane or 1-chloro-3-phenylpropane. wikipedia.orgfrancis-press.com This reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, in a polar aprotic solvent like acetone, DMF, or acetonitrile. The base deprotonates the phenolic hydroxyl group of 4-aminophenol, forming a phenoxide ion that then acts as a nucleophile to displace the halide from the 3-phenylpropyl halide in an SN2 reaction. wikipedia.org
An alternative route involves the reduction of a nitro-intermediate. For instance, 4-nitrophenol (B140041) can first be alkylated with 1-bromo-3-phenylpropane to yield 1-nitro-4-(3-phenylpropoxy)benzene. The nitro group can then be reduced to an amine using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., SnCl2/HCl), to afford 4-(3-phenylpropoxy)phenylamine. wikipedia.org
Derivatization of Propanoyl Moieties
The propanoyl moiety is typically introduced using propanoyl chloride or propanoic anhydride. Propanoyl chloride can be readily prepared from propanoic acid by treatment with reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). quora.comchemicalbook.com These reagents convert the carboxylic acid into the more reactive acyl chloride. tuttee.co
For the synthesis of analogues with a modified propanoyl group, substituted propanoic acids can be used as starting materials. For example, 2-chloropropanoic acid can be converted to 2-chloropropanoyl chloride, which can then be used to acylate 4-(3-phenylpropoxy)phenylamine. This allows for the introduction of substituents on the propanamide chain, enabling the exploration of a wider chemical space. The synthesis of such substituted acyl chlorides follows similar procedures to that of propanoyl chloride itself. google.com
Table 2: Representative Reaction Conditions for Key Synthetic Steps
| Reaction Step | Reactants | Reagents and Conditions | Product | Typical Yield |
| Etherification | 4-Aminophenol, 1-Bromo-3-phenylpropane | K2CO3, Acetone, Reflux | 4-(3-phenylpropoxy)phenylamine | Good to High |
| Amidation (Acyl Chloride) | 4-(3-phenylpropoxy)phenylamine, Propanoyl chloride | Pyridine or Et3N, DCM, 0 °C to RT | This compound | High |
| Amidation (Coupling) | 4-(3-phenylpropoxy)phenylamine, Propanoic acid | EDC, HOBt, DMF, RT | This compound | Good to High |
| Preparation of Acyl Chloride | Propanoic acid | SOCl2, neat or in an inert solvent, Reflux | Propanoyl chloride | High |
Advanced Methodologies in this compound Synthesis
The traditional synthesis of this compound would typically involve the acylation of 4-(3-phenylpropoxy)aniline (B1667422) with a propanoyl derivative. However, recent advancements in synthetic chemistry offer more sophisticated and efficient approaches.
The demand for rapid synthesis and screening of compound libraries has propelled the development of automated synthesis platforms. researchgate.net These systems are particularly well-suited for the preparation of analogues of this compound by allowing for the parallel synthesis of a multitude of derivatives with varied substituents on either the phenylpropoxy or the propanamide moiety.
Automated solid-phase synthesis offers a powerful tool for generating libraries of such amides. nih.gov In a typical workflow, a resin-bound amine or carboxylic acid can be used as a starting point. For instance, 4-(3-phenylpropoxy)aniline could be immobilized on a solid support and subsequently acylated with a variety of carboxylic acids to yield a library of N-acyl derivatives. pubcompare.ai Alternatively, a resin-bound propanoic acid could be activated and reacted with a diverse set of anilines.
Key features of automated amide synthesis include:
High Throughput: Enables the rapid production of numerous compounds in a parallel fashion. researchgate.net
Miniaturization: Reactions can be performed on a small scale, conserving reagents and minimizing waste.
Reproducibility: Automated liquid handling and reaction monitoring ensure high reproducibility.
The table below illustrates a hypothetical automated synthesis array for generating analogues of this compound.
| Well | Amine Component (Resin-Bound) | Acylating Agent | Resulting Analogue |
| A1 | 4-(3-phenylpropoxy)aniline | Propanoyl chloride | This compound |
| A2 | 4-(3-phenylpropoxy)aniline | Acetyl chloride | N-[4-(3-phenylpropoxy)phenyl]acetamide |
| A3 | 4-(3-phenylpropoxy)aniline | Butyryl chloride | N-[4-(3-phenylpropoxy)phenyl]butanamide |
| B1 | 4-(3-phenoxypropoxy)aniline | Propanoyl chloride | N-[4-(3-phenoxypropoxy)phenyl]propanamide |
This automated approach significantly accelerates the structure-activity relationship (SAR) studies essential in drug discovery. researchgate.net
While this compound itself is achiral, the introduction of a stereocenter into its structure would necessitate enantioselective synthesis or chiral resolution to isolate single enantiomers, which is crucial as different enantiomers of a chiral drug can exhibit distinct pharmacological activities.
Enantioselective Synthesis of Derivatives:
The development of catalytic asymmetric methods for amide synthesis has been a significant focus in recent years. nih.govrepec.org For a chiral derivative of this compound, such as one bearing a chiral center on the propanamide side chain (e.g., N-[4-(3-phenylpropoxy)phenyl]-2-phenylpropanamide), several enantioselective strategies could be employed.
One such strategy involves the use of chiral catalysts in the amidation reaction. For example, a rhodium and chiral squaramide co-catalyzed carbene N-H insertion reaction has been shown to produce chiral amides with high yields and excellent enantioselectivity. nih.govrepec.orgresearchgate.net Another approach is the phosphoric acid-catalyzed asymmetric Wolff rearrangement to generate chiral amides from α-diazoketones. chemrxiv.org
The table below outlines potential enantioselective methods for the synthesis of a hypothetical chiral derivative.
| Chiral Derivative | Synthetic Approach | Catalyst System | Potential Outcome |
| N-[4-(3-phenylpropoxy)phenyl]-(R)-2-phenylpropanamide | Asymmetric acylation | Chiral acylating agent or chiral catalyst | High enantiomeric excess of the (R)-enantiomer |
| N-[4-(3-phenylpropoxy)phenyl]-(S)-2-phenylpropanamide | Kinetic resolution of racemic 2-phenylpropanoic acid | Chiral catalyst | Isolation of the (S)-enantiomer |
Chiral Resolution of Derivatives:
In cases where a racemic mixture of a chiral derivative is synthesized, chiral resolution can be employed to separate the enantiomers. Traditional methods include the formation of diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. More modern and efficient techniques rely on chiral chromatography.
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful tool for the analytical and preparative separation of enantiomers. Alternatively, derivatization of the racemic amide with a chiral auxiliary can lead to the formation of diastereomers that can be separated by standard silica (B1680970) gel chromatography. researchgate.netnih.gov The chiral auxiliary is then cleaved to yield the enantiomerically pure amides.
Process Optimization and Scale-Up Considerations for Academic Research
Scaling up the synthesis of this compound from milligram to gram quantities for academic research purposes requires careful optimization of reaction parameters to ensure efficiency, safety, and cost-effectiveness.
Reaction Optimization:
The choice of coupling reagent for the amidation of 4-(3-phenylpropoxy)aniline with propanoic acid is a critical factor. While numerous coupling reagents are available, for academic scale-up, factors such as cost, ease of removal of byproducts, and reaction time are important considerations. researchgate.net Greener and more atom-economical methods, such as the direct amidation of carboxylic acids and amines catalyzed by boric acid or ruthenium complexes under milder conditions, are gaining traction. researchgate.netsciepub.comnih.gov
The table below compares different coupling strategies for the synthesis of this compound.
| Coupling Strategy | Reagents | Typical Conditions | Advantages | Disadvantages |
| Carbodiimide Coupling | Propanoic acid, DCC/EDC, HOBt | Room temperature, organic solvent | High yields, mild conditions | Formation of urea byproducts, potential for racemization in chiral derivatives |
| Acyl Chloride | Propanoyl chloride, base (e.g., triethylamine) | 0 °C to room temperature, organic solvent | High reactivity, fast reactions | Formation of HCl, requires careful handling of acyl chloride |
| Catalytic Amidation | Propanoic acid, amine, catalyst (e.g., boric acid) | Elevated temperatures, often with water removal | Greener, atom-economical | May require higher temperatures and longer reaction times |
Scale-Up Considerations:
When scaling up the reaction, several factors need to be addressed:
Heat Transfer: Exothermic reactions need to be carefully controlled to prevent runaways. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient.
Mixing: Efficient mixing is crucial to ensure homogeneity and maintain consistent reaction rates.
Solvent Selection: The choice of solvent should consider not only solubility and reactivity but also safety, environmental impact, and ease of removal.
Work-up and Purification: The purification method must be scalable. Crystallization is often preferred over chromatography for large-scale purification due to its efficiency and lower cost. catrin.com
By carefully considering these factors, the synthesis of this compound can be successfully and safely scaled up in an academic research laboratory to provide sufficient material for further studies.
Preclinical Pharmacokinetic Studies and Metabolism of N 4 3 Phenylpropoxy Phenyl Propanamide
Computational Chemistry and Rational Drug Design Approaches for N 4 3 Phenylpropoxy Phenyl Propanamide Derivatives
Molecular Modeling and Docking Simulations for Target Interaction Prediction
Molecular modeling and docking simulations are fundamental to modern drug discovery, offering insights into how a ligand, such as an N-[4-(3-phenylpropoxy)phenyl]propanamide derivative, might bind to its biological target. nih.gov This process is crucial for predicting the affinity and specificity of a compound, thereby guiding the selection and optimization of drug candidates. nih.govplos.org
The initial step in this process involves the three-dimensional (3D) modeling of the this compound derivatives. Using molecular mechanics force fields, the conformational space of the ligands is explored to identify low-energy, stable structures. Concurrently, a 3D structure of the target protein is required, which is typically obtained from crystallographic databases like the Protein Data Bank (PDB) or generated through homology modeling if an experimental structure is unavailable.
Molecular docking simulations are then performed to predict the preferred orientation of the ligand when bound to the target protein. Algorithms calculate the binding energy for numerous possible poses, identifying the most favorable interactions. These interactions often include hydrogen bonds, hydrophobic interactions, and electrostatic forces between the ligand and key amino acid residues in the protein's binding site. For instance, the phenylpropoxy group of the scaffold could engage in hydrophobic interactions within a pocket, while the propanamide moiety might form hydrogen bonds with polar residues.
Computational approaches can predict drug-target interactions (DTIs) for new compounds, which is a critical step in drug development. plos.orgnih.gov Various methods, including those based on machine learning and kernel methods, use information from chemical structures and genomic data to predict these interactions. plos.org These predictions help in identifying potential primary targets and off-targets for this compound derivatives, guiding further experimental validation.
Table 1: Illustrative Docking Simulation Results for an this compound Derivative against a Hypothetical Kinase Target.
| Parameter | Value | Interacting Residues | Interaction Type |
| Binding Energy (kcal/mol) | -9.8 | Lys76, Asp184 | Hydrogen Bond |
| --- | --- | Leu78, Val86 | Hydrophobic |
| --- | --- | Glu91 | Electrostatic |
| RMSD (Å) | 1.5 | N/A | N/A |
Quantitative Structure-Activity Relationship (QSAR) Development and Validation
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of this compound, QSAR models can predict the activity of newly designed molecules, prioritizing the synthesis of the most promising candidates. nih.gov
The development of a QSAR model begins with a dataset of this compound analogs with known biological activities (e.g., IC50 values). nih.gov For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various physicochemical properties, such as:
Electronic properties: Hammett constants (σ), partial charges. nih.gov
Steric properties: Molar refractivity (MR), STERIMOL parameters, molecular volume. nih.govnih.gov
Hydrophobic properties: Partition coefficient (logP), π values. nih.govnih.gov
Topological and 3D descriptors: Molecular shape indices, surface area. nih.gov
Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links these descriptors to the observed biological activity. researchgate.net For example, a simplified QSAR equation might look like: log(1/IC50) = c0 + c1(logP) + c2(σ) + c3*(MR)
Crucially, any developed QSAR model must undergo rigorous validation to ensure its statistical robustness and predictive power. nih.govresearchgate.net Validation techniques include:
Internal Validation: Often performed using a leave-one-out (LOO) cross-validation method, where the model is repeatedly built leaving one compound out and then predicting its activity. unc.edu A high cross-validated correlation coefficient (q²) indicates good internal consistency.
External Validation: The model's predictive ability is tested on an external set of compounds that were not used in the model's development. nih.govunc.eduresearchgate.net A high predictive correlation coefficient (R²_pred) for the external set is essential.
The insights from a validated QSAR model can guide the modification of the this compound scaffold. For instance, if the model indicates that electron-donating groups on the phenyl ring increase activity, future synthetic efforts can focus on incorporating such substituents. nih.gov
Table 2: Example of Descriptors Used in a QSAR Model for this compound Derivatives.
| Descriptor | Type | Potential Impact on Activity |
| logP | Hydrophobic | Positive correlation may indicate importance of lipophilicity for membrane crossing or hydrophobic pocket binding. |
| Molar Refractivity (MR) | Steric | A positive coefficient suggests that bulkier substituents are favorable, indicating a large binding pocket. |
| Dipole Moment | Electronic | May correlate with the strength of polar interactions within the binding site. |
| Polar Surface Area (PSA) | Physicochemical | A negative correlation might suggest a need to limit polarity for better cell penetration. |
De Novo Ligand Design Strategies for Enhanced Potency and Selectivity
De novo ligand design involves the computational creation of novel molecular structures that are predicted to bind to a specific biological target with high affinity and selectivity. nih.gov This approach is particularly useful when seeking to improve upon an existing scaffold like this compound or to discover entirely new chemical entities. nih.gov
The process typically relies on the 3D structure of the target's binding site. Algorithms can "grow" a new molecule atom-by-atom or by combining pre-defined molecular fragments directly within the binding pocket. This ensures that the designed molecule has optimal steric and electronic complementarity with the target. For derivatives of this compound, this could involve:
Scaffold Hopping: Replacing the core this compound structure with a different chemical scaffold that maintains the key pharmacophoric features required for binding but possesses improved properties (e.g., better synthetic accessibility or metabolic stability).
Fragment-Based Growth: Using the existing this compound as a starting point, computational programs can suggest modifications or additions to the structure that exploit unoccupied sub-pockets within the target's binding site. nih.gov For example, adding a specific substituent to the phenyl ring could lead to a new, favorable interaction with a nearby residue, thereby increasing potency. nih.gov
Structure-based design is a key strategy for enhancing selectivity. nih.gov By comparing the binding sites of the primary target with those of closely related off-targets (e.g., different enzyme isoforms), it is possible to design modifications that favor binding to the intended target while disfavoring interactions with others. nih.gov Introducing a substituent that fits into a unique pocket of the desired target but creates a steric clash in the binding site of an off-target is a common strategy to achieve high selectivity. nih.gov
Virtual Screening and Ligand-Based Pharmacophore Modeling
When the 3D structure of the biological target is unknown, or as a complementary approach to structure-based methods, ligand-based techniques are employed. nih.gov These methods use the knowledge of known active compounds to identify new ones from large chemical databases.
Ligand-Based Pharmacophore Modeling is a central technique in this area. frontiersin.org A pharmacophore model is an abstract 3D representation of the essential steric and electronic features that a molecule must possess to exert a specific biological activity. For a series of active this compound derivatives, a pharmacophore model might include features such as:
A hydrophobic/aromatic center (representing the phenyl ring).
A hydrogen bond donor (the N-H of the amide).
A hydrogen bond acceptor (the C=O of the amide).
A hydrophobic region (the propoxy linker).
This 3D pharmacophore model serves as a template for a virtual screen. Large databases containing millions of compounds are computationally searched to find molecules that match the pharmacophore's features and spatial constraints. nih.gov
Virtual Screening can also be performed using 2D similarity searching, where molecules are compared based on topological fingerprints. However, 3D methods like pharmacophore modeling are often more effective at identifying structurally diverse compounds that retain the necessary 3D arrangement for biological activity. nih.gov
The workflow typically involves:
Model Generation: A pharmacophore model is built from a set of known active ligands. frontiersin.orgnih.gov
Database Screening: The model is used to filter large compound libraries (e.g., the ZINC database). frontiersin.org
Hit Prioritization: The retrieved compounds ("hits") are ranked based on how well they fit the model and other criteria like drug-likeness.
Docking and Experimental Testing: The top-ranked hits can be further analyzed using molecular docking (if a target structure is available) before being selected for synthesis and experimental validation.
These ligand-based approaches are powerful tools for expanding on the this compound chemical space and discovering novel derivatives with potential therapeutic value. nih.gov
Future Research Directions and Translational Potential for N 4 3 Phenylpropoxy Phenyl Propanamide Analogues
Exploration of Polypharmacological Profiles and Multi-Target Drug Design Strategies
The concept of "one target, one drug" has been progressively challenged by the understanding that many complex diseases are driven by multiple pathological pathways. This has led to a growing interest in polypharmacology and multi-target drug design, which aim to create single chemical entities that can modulate multiple targets simultaneously. This approach can offer enhanced therapeutic efficacy, reduced potential for drug resistance, and a more favorable side-effect profile compared to combination therapies.
Analogues of N-[4-(3-phenylpropoxy)phenyl]propanamide are well-suited for exploration within this paradigm. By modifying the core structure, it is possible to design compounds that interact with multiple, distinct biological targets. For instance, research into structurally related 4-phenylthiazole (B157171) derivatives has led to the development of dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). nih.gov Such dual-inhibition has shown promise in preclinical models of pain and inflammation. nih.gov Similarly, the design of compounds that can act as both FAAH inhibitors and agonists for free fatty acid receptor 4 (FFA4), a target for metabolic diseases, represents another promising multi-target strategy. nih.gov The development of such multi-target ligands could lead to novel treatments for complex conditions that involve both metabolic and inflammatory components.
The design of these multi-target agents often involves the strategic combination of pharmacophores from known ligands for different targets into a single molecule. Computational modeling and structure-activity relationship (SAR) studies are crucial in guiding the design and synthesis of these novel compounds to achieve the desired polypharmacological profile.
Development as Chemical Probes for Novel Biological Pathways
Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling researchers to investigate its biological function. Analogues of this compound hold significant potential for development as chemical probes to explore novel biological pathways.
One area of interest is the modulation of Transient Receptor Potential (TRP) channels, which are a family of ion channels that act as cellular sensors for a wide range of stimuli, including temperature, pain, and pressure. nih.gov The TRPV1 channel, in particular, is a well-established target for pain and inflammation, and various amide-based compounds have been developed as its modulators. nih.gov Analogues of this compound could be designed to selectively target specific TRP channels, allowing for a more detailed investigation of their roles in both physiological and pathological processes. For example, a potent and selective antagonist for a specific TRP channel could be used to elucidate its contribution to a particular disease state, paving the way for the development of new therapeutic interventions.
Furthermore, the development of selective agonists for receptors like FFA4 from related chemical scaffolds provides a tool to probe the signaling pathways and downstream effects of activating this receptor in various tissues. nih.gov This can lead to a better understanding of its role in metabolic regulation and its potential as a therapeutic target for conditions like type 2 diabetes.
Applications in Emerging Therapeutic Areas (e.g., Rare Diseases, Neurodegenerative Disorders)
The unique pharmacological profiles of this compound analogues could be leveraged for applications in emerging therapeutic areas, including rare diseases and neurodegenerative disorders. Many of these conditions are characterized by complex and multifactorial pathologies, making them suitable for multi-target therapeutic approaches.
Pain is a significant and often debilitating symptom in many rare diseases and neurodegenerative disorders. The development of novel, non-opioid analgesics is a critical unmet need. Research into related propanamide derivatives has already identified compounds with significant peripheral analgesic activity. nih.gov By optimizing the structure of this compound analogues, it may be possible to develop potent and selective analgesics with improved safety profiles. For example, targeting pathways involved in neuropathic pain, such as those modulated by TRP channels or the dual sEH/FAAH inhibition, could provide new therapeutic options for patients suffering from chronic pain associated with these debilitating conditions. nih.govnih.gov
Moreover, the anti-inflammatory properties observed in structurally similar compounds suggest that these analogues could have a role in mitigating the neuroinflammation that is a common feature of many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. By designing compounds with a polypharmacological profile that combines analgesic and anti-inflammatory activities, it may be possible to address multiple facets of these complex disorders with a single therapeutic agent. The potential to develop orally effective compounds further enhances their translational potential for chronic management of these conditions. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
